1-tert-Butoxycarbonyl-4-(3-hydroxypropoxy)piperidine
Overview
Description
1-tert-Butoxycarbonyl-4-(3-hydroxypropoxy)piperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a hydroxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butoxycarbonyl-4-(3-hydroxypropoxy)piperidine typically involves the protection of the piperidine nitrogen with a Boc group followed by the introduction of the hydroxypropoxy group. One common method involves reacting 4-piperidone with tert-butyl chloroformate to form the Boc-protected piperidine. This intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such processes .
Chemical Reactions Analysis
Types of Reactions
1-tert-Butoxycarbonyl-4-(3-hydroxypropoxy)piperidine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Substitution: Various alkylating agents, such as alkyl halides, under basic conditions.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Depending on the substituent introduced, various derivatives of the piperidine ring can be formed.
Scientific Research Applications
1-tert-Butoxycarbonyl-4-(3-hydroxypropoxy)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for bioactive compounds.
Medicine: Potential use in the development of pharmaceuticals due to its structural features.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-tert-Butoxycarbonyl-4-(3-hydroxypropoxy)piperidine largely depends on its use and the context in which it is applied. In synthetic chemistry, the Boc group serves as a protecting group for the amine, preventing unwanted reactions during multi-step syntheses. The hydroxypropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-(3-hydroxypropyl)piperazine: Similar structure with a piperazine ring instead of a piperidine ring.
1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde: Another Boc-protected piperidine derivative with an aldehyde group.
Properties
IUPAC Name |
tert-butyl 4-(3-hydroxypropoxy)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-7-5-11(6-8-14)17-10-4-9-15/h11,15H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKZPCBWOBDQFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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